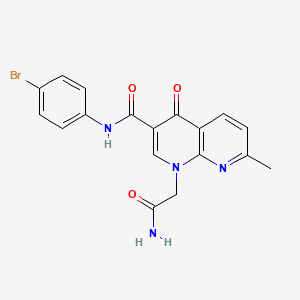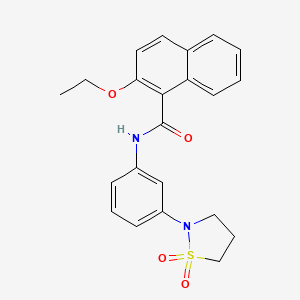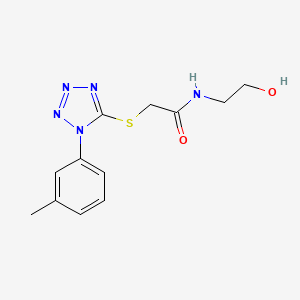
N-(2-hydroxyethyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxyethyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide, also known as HETTA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of tetrazole-thioacetamide derivatives, which have been found to exhibit a range of biological activities.
Scientific Research Applications
Analgesic Activity
A study synthesized acetamide derivatives, including compounds structurally related to N-(2-hydroxyethyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide, to investigate their potential analgesic activities. These compounds were tested using models of thermal, mechanical, and chemical nociceptive stimuli. Results indicated significant decreases in acetic acid-induced writhing responses and increases in hot-plate and tail-clip latencies, suggesting promising analgesic properties without affecting motor coordination in mice (Kaplancıklı et al., 2012).
Anticancer Agents
Another study focused on synthesizing and studying the anticancer activity of 5-methyl-4-phenyl thiazole derivatives, similar in structural framework to the compound of interest. The synthesized compounds demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells, with one compound showing high selectivity and significant apoptosis induction, suggesting potential as anticancer agents (Evren et al., 2019).
Cooling Agent Evaluation
Research evaluated the safety of a novel cooling compound structurally akin to N-(2-hydroxyethyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide for use in food and beverage applications. The compound was not found to be mutagenic or clastogenic and demonstrated a lack of adverse effects in subchronic oral toxicity studies, suggesting its safety for consumption (Karanewsky et al., 2015).
Chemoselective Acetylation
Another relevant study explored the chemoselective monoacetylation of an amino group for synthesizing intermediate compounds for antimalarial drugs. This research highlighted a method using Novozym 435 as a catalyst, demonstrating a kinetically controlled synthesis and providing insights into the optimization of reaction parameters and mechanism (Magadum & Yadav, 2018).
Antibacterial Activity
Compounds synthesized from aminophenyl benzimidazole and mercapto derivatives, sharing a similar synthetic route or functional groups with the compound of interest, were tested for antibacterial activity. These compounds displayed significant activity, contributing to the ongoing search for new antibacterial agents (Gullapelli et al., 2014).
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-9-3-2-4-10(7-9)17-12(14-15-16-17)20-8-11(19)13-5-6-18/h2-4,7,18H,5-6,8H2,1H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWFGONGABLWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate](/img/structure/B2931171.png)
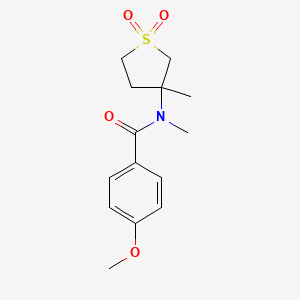
![2-(1-adamantyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2931175.png)

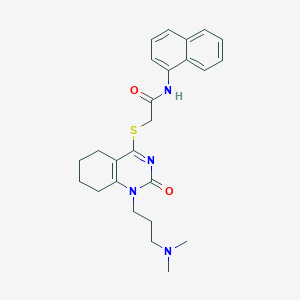
![N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2931180.png)

